5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a key role in the programmed cell death process. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic activity.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which makes it a promising compound for various applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research related to 5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to investigate its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Synthesis Methods
The synthesis of 5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiophenol with 2-bromoacetophenone to form a thiazolidinone intermediate. This intermediate is then reacted with 5-(4-morpholinyl)-2-furaldehyde and benzylideneaniline to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
The unique chemical structure of 5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one makes it a promising compound for various scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis. It has also been investigated for its antibacterial and antifungal properties, as well as its potential use in the treatment of diabetes and Alzheimer's disease.
properties
Product Name |
5-{[5-(4-Morpholinyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
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Molecular Formula |
C26H25N3O3S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(5E)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O3S/c30-25-23(19-22-11-12-24(32-22)28-15-17-31-18-16-28)33-26(27-21-9-5-2-6-10-21)29(25)14-13-20-7-3-1-4-8-20/h1-12,19H,13-18H2/b23-19+,27-26? |
InChI Key |
XACYVCCVUYXUIN-RLBNOZPESA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)CCC5=CC=CC=C5 |
SMILES |
C1COCCN1C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CCC5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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